molecular formula C22H23FN4O2S B14108260 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14108260
M. Wt: 426.5 g/mol
InChI Key: KPBLBYVXMAFSRE-UHFFFAOYSA-N
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Description

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorophenylpiperazine with a suitable quinazolinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and may require catalysts or specific temperature settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups into the piperazine ring .

Scientific Research Applications

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)piperazine
  • 1-(4-chlorophenyl)piperazine
  • 1-(2-fluorophenyl)piperazine

Uniqueness

Compared to similar compounds, 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both fluorophenyl and piperazine moieties. These features may confer distinct biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30)

InChI Key

KPBLBYVXMAFSRE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S

Origin of Product

United States

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